molecular formula C9H4F3NO2S B2404108 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid CAS No. 1781508-50-6

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B2404108
CAS No.: 1781508-50-6
M. Wt: 247.19
InChI Key: JFVHMQXKZFMJLR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development, substituted with a carboxylic acid group for further derivatization and a metabolically stable trifluoromethyl group, which is known to enhance membrane permeability and improve the metabolic stability of lead molecules . While a closely related isomer, 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid (CAS# 55439-75-3), shares a similar molecular framework and is documented in scientific literature, the 4-carboxylic acid variant offers a distinct vector for molecular design and synthesis . Researchers utilize this compound and its analogs in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, agrochemicals, and materials science. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVHMQXKZFMJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, cesium carbonate (Cs₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazoles with various functional groups

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid has been investigated for its potential as a drug candidate due to its biological activities:

  • Antimicrobial Activity : Studies have shown that compounds derived from this structure exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : It has been evaluated for anticancer activity in vitro against several cancer cell lines. For instance, derivatives of this compound have demonstrated effectiveness against breast cancer cells .

Agricultural Applications

The compound serves as an intermediate in the synthesis of agricultural bactericides. For example:

  • Thifluzamide Production : It is a key intermediate in the synthesis of thifluzamide, an agricultural fungicide that protects crops from fungal diseases .

Materials Science

In materials science, this compound is utilized for developing advanced materials:

  • Polymer Chemistry : Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their stability and performance.

Case Study 1: Anticancer Activity Evaluation

A study published in Scientific Reports evaluated the anticancer effects of various benzothiazole derivatives on human tumor cell lines. The results indicated that derivatives containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

CompoundCell Line TestedIC50 (µM)
This compoundHCT11615
Non-fluorinated derivativeHCT11630

Case Study 2: Agricultural Efficacy

Research on thifluzamide demonstrated that its efficacy as a fungicide was significantly improved when synthesized from this compound. Field trials showed a reduction in fungal infections by over 50% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid
  • CAS Number : 1781508-50-6
  • Molecular Formula: C₉H₄F₃NO₂S
  • Molecular Weight : 247.19 g/mol
  • Structural Features : The compound comprises a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) group at position 4 ().

Key Properties :

  • The trifluoromethyl group enhances electron-withdrawing effects, improving metabolic stability and lipophilicity, which is advantageous in medicinal chemistry.
  • The carboxylic acid moiety allows for hydrogen bonding and salt formation, enhancing solubility and interaction with biological targets.

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

The following table highlights key differences in substituents, molecular weights, and applications among related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Applications/Properties Evidence ID
This compound 1781508-50-6 C₉H₄F₃NO₂S 247.19 -CF₃ (C2), -COOH (C4) Pharmaceutical intermediates; potential cancer research 3, 7, 17
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 937597-59-6 C₉H₁₀F₃N₃O₂S 281.26 -NHBu (C2), -CF₃ (C4), -COOH (C5) Not explicitly stated; likely used in agrochemicals or drug discovery 4
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 928003-03-6 C₁₂H₁₀F₃N₃O₂S 317.29 -NH(3-CF₃Ph) (C2), -CH₃ (C4), -COOH (C5) Probable use in kinase inhibitors due to aromatic amine substitution 5
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid Not available C₁₁H₆F₃NO₂S 273.23 -Ph(4-CF₃) (C2), -COOH (C4) Ligand in protein crystallography (e.g., RCSB PDB entry JL7) 12
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid 154541-44-3 C₁₁H₁₀F₃NO₂S 289.26 -Ph(4-CF₃) (C2), saturated thiazolidine ring Investigated in chiral drug synthesis (e.g., antiviral or enzyme inhibitors) 19
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 1416157-62-4 C₁₀H₅ClFNO₂S 255.67 -Ph(3-Cl,4-F) (C2), -COOH (C4) Medicinal chemistry (halogen substitutions enhance bioavailability and target binding) 20

Structural and Functional Insights

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 2-methyl derivatives in ).
  • Hydrogen Bonding : Carboxylic acid groups (as in the target compound and ’s thiazole analog) enhance solubility and binding to enzymes or receptors.

Biological Activity

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with a trifluoromethyl group and a carboxylic acid functionality, which contributes to its unique chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds related to benzothiazoles exhibit notable anticancer properties. A study highlighted that derivatives of benzothiazole, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.2Apoptosis induction
This compoundA549 (Lung)12.5Cell cycle arrest
Benzothiazole derivative XHeLa (Cervical)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: Inhibition of COX-2
In vitro assays demonstrated that this compound reduced COX-2 expression in LPS-stimulated macrophages by approximately 70%, indicating a strong anti-inflammatory effect.

Antioxidant Activity

Antioxidant properties have been attributed to this compound as well. It has shown efficacy in scavenging free radicals in various assays, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound85% at 50 µM25.0
Standard Antioxidant (Ascorbic Acid)95% at 50 µM15.0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity affecting cellular signaling pathways related to growth and survival.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, which is linked to many chronic diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor thioamide derivatives with trifluoromethyl-substituted aryl halides. For example, analogous compounds like benzimidazole-carboxylic acids are synthesized via cyclization using catalysts such as Pd(PPh₃)₄ under inert atmospheres . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 columns, acetonitrile/water mobile phases) is advised .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • NMR : ¹H and ¹⁹F NMR are essential. The trifluoromethyl group appears as a singlet near δ -60 ppm in ¹⁹F NMR. Aromatic protons in the benzothiazole ring typically resonate between δ 7.5–8.5 ppm in ¹H NMR. Spin-spin coupling between fluorine and adjacent protons may complicate interpretation .
  • LCMS : High-resolution LCMS (ESI-negative mode) should show the molecular ion peak [M-H]⁻ matching the exact mass (e.g., m/z 260.03 for C₉H₅F₃NO₂S). Fragmentation patterns (e.g., loss of CO₂) confirm the carboxylic acid moiety .
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the planarity of the benzothiazole ring and the orientation of the trifluoromethyl group .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under argon at -20°C in amber vials. Stability studies (via ¹H NMR and HPLC over 6 months) indicate decomposition <5% under these conditions. Avoid prolonged exposure to basic pH, which may hydrolyze the benzothiazole ring .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the trifluoromethyl group) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL’s PART and AFIX commands to model disorder. For example, split the CF₃ group into two positions with partial occupancy. Restraints on bond lengths (C-F ≈ 1.33 Å) and angles (F-C-F ≈ 109.5°) improve refinement. Validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., hydrogen bonds involving the carboxylic acid) are consistent .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or enzymes with hydrophobic pockets). The trifluoromethyl group’s electronegativity and the carboxylic acid’s hydrogen-bonding capacity are critical for binding affinity.
  • QSAR Models : Generate 3D descriptors (e.g., electrostatic potential maps) using Gaussian08. Corrogate bioactivity data from patent compounds (e.g., pyridazine-carboxamides in EP 4,374,877) to predict modifications for enhanced potency .

Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts) be addressed?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level using Gaussian. Calculate NMR chemical shifts with the GIAO method. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility.
  • Dynamic Effects : Perform MD simulations (AMBER force field) to assess rotational barriers of the trifluoromethyl group, which can broaden ¹⁹F NMR signals .

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